molecular formula C25H25N3O5S B11251852 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide

Cat. No.: B11251852
M. Wt: 479.5 g/mol
InChI Key: COZWNBGKEOJMFW-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide is a complex organic compound that features both indole and furan moieties The indole structure is known for its presence in many biologically active molecules, while the furan ring is a common motif in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Oxalamide Formation: The final step involves the coupling of the indole and furan derivatives with oxalyl chloride to form the oxalamide linkage. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The indole and furan rings can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, which can reduce double bonds within the rings.

    Substitution: Electrophilic substitution reactions can occur on the indole and furan rings, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinonoid derivatives of indole and furan.

    Reduction: Saturated derivatives with reduced double bonds.

    Substitution: Halogenated indole and furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.

    Medicine: Exploring its efficacy as an anticancer, antiviral, or antimicrobial agent due to the bioactive nature of indole and furan derivatives.

    Industry: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to bind to various biological targets, while the furan ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Lacks the tosyl group, potentially altering its biological activity and chemical reactivity.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide: Contains a thiophene ring instead of a furan ring, which may affect its electronic properties and interactions with biological targets.

Uniqueness

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide is unique due to the presence of both indole and furan rings, along with a tosyl group, which can significantly influence its chemical and biological properties. This combination of functional groups may provide enhanced stability, reactivity, and specificity in various applications.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide

InChI

InChI=1S/C25H25N3O5S/c1-17-8-10-19(11-9-17)34(31,32)23(22-7-4-14-33-22)16-28-25(30)24(29)26-13-12-18-15-27-21-6-3-2-5-20(18)21/h2-11,14-15,23,27H,12-13,16H2,1H3,(H,26,29)(H,28,30)

InChI Key

COZWNBGKEOJMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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